![molecular formula C8H16OSi B2637783 3-[(Trimethylsilyl)methyl]cyclobutan-1-one CAS No. 1342253-24-0](/img/structure/B2637783.png)
3-[(Trimethylsilyl)methyl]cyclobutan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(Trimethylsilyl)methyl]cyclobutan-1-one is a chemical compound with the molecular formula C8H16OSi and a molecular weight of 156.3 g/mol . It is characterized by the presence of a cyclobutanone ring substituted with a trimethylsilyl group at the 3-position. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Wissenschaftliche Forschungsanwendungen
3-[(Trimethylsilyl)methyl]cyclobutan-1-one has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex cyclic structures.
Biology: The compound can be used in the synthesis of biologically active molecules.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
Target of Action
As an organic silicon compound , it may interact with various biological molecules depending on its structure and functional groups.
Mode of Action
Generally, organic silicon compounds can participate in various organic reactions as important intermediates .
Biochemical Pathways
Without specific studies, it’s hard to determine the exact biochemical pathways that “3-[(Trimethylsilyl)methyl]cyclobutan-1-one” affects. Organic silicon compounds can be involved in a wide range of biochemical processes due to their versatile chemical properties .
Action Environment
The action, efficacy, and stability of “this compound” can be influenced by various environmental factors such as temperature, pH, and the presence of other molecules. For instance, it is recommended to handle this compound in a well-ventilated laboratory, avoiding contact with skin and inhalation .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Trimethylsilyl)methyl]cyclobutan-1-one typically involves the reaction of cyclobutanone with trimethylsilylmethyl reagents under specific conditions. One common method involves the use of trimethylsilylmethyl lithium or trimethylsilylmethyl magnesium bromide as the nucleophilic reagent, which reacts with cyclobutanone to form the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, solvent, and reagent concentrations to achieve higher yields and purity suitable for industrial applications .
Analyse Chemischer Reaktionen
Types of Reactions
3-[(Trimethylsilyl)methyl]cyclobutan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions often involve nucleophiles like halides or organometallic reagents.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted cyclobutanone derivatives.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclobutanone: Lacks the trimethylsilyl group, making it less reactive in certain reactions.
Trimethylsilylcyclobutane: Does not have the ketone functionality, limiting its reactivity compared to 3-[(Trimethylsilyl)methyl]cyclobutan-1-one.
Uniqueness
This compound is unique due to the combination of the trimethylsilyl group and the cyclobutanone ring, which imparts distinct reactivity and stability. This makes it a valuable compound in synthetic organic chemistry .
Eigenschaften
IUPAC Name |
3-(trimethylsilylmethyl)cyclobutan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16OSi/c1-10(2,3)6-7-4-8(9)5-7/h7H,4-6H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXRNZCIBAXQBBH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)CC1CC(=O)C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16OSi |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
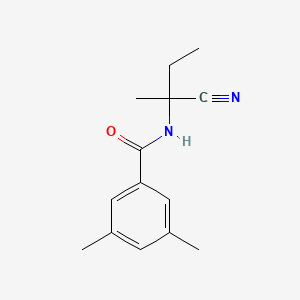
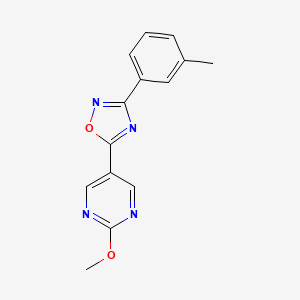
![N-(2-(dimethylamino)ethyl)-N-(5-methoxybenzo[d]thiazol-2-yl)-2-naphthamide hydrochloride](/img/structure/B2637703.png)
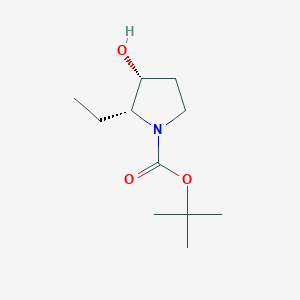
![3,5-dichloro-N-[5-(2,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2637710.png)
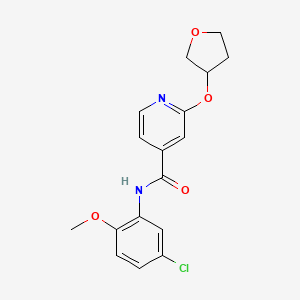
![3-benzyl-5-{4-[(2,4-dichlorobenzyl)oxy]phenyl}-1,3,4-oxadiazol-2(3H)-one](/img/structure/B2637712.png)

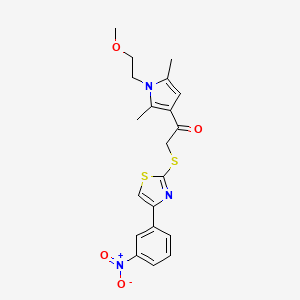
![2-{3-[(2-chlorophenyl)methanesulfonyl]-1H-indol-1-yl}-N-cyclohexyl-N-methylacetamide](/img/structure/B2637716.png)
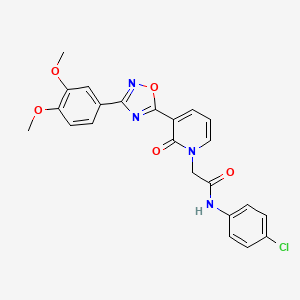
![8-[4-(thiophen-3-yl)benzoyl]-1-oxa-4-thia-8-azaspiro[4.5]decane](/img/structure/B2637718.png)
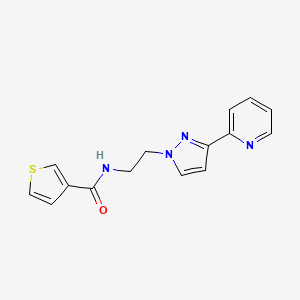
![2-chloro-N-(2-methylphenyl)-5-[(2-pyridinylamino)sulfonyl]benzamide](/img/structure/B2637723.png)
